2(1H)-Quinolinone, 7-chloro-3-(cyclopropylcarbonyl)-4-hydroxy-
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Overview
Description
7-chloro-3-(cyclopropanecarbonyl)-4-hydroxyquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family It is characterized by the presence of a chloro group at the 7th position, a cyclopropanecarbonyl group at the 3rd position, and a hydroxy group at the 4th position on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-(cyclopropanecarbonyl)-4-hydroxyquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
7-chloro-3-(cyclopropanecarbonyl)-4-hydroxyquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinone derivatives.
Reduction: The compound can be reduced to modify the quinoline ring or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted quinoline compounds.
Scientific Research Applications
7-chloro-3-(cyclopropanecarbonyl)-4-hydroxyquinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-chloro-3-(cyclopropanecarbonyl)-4-hydroxyquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-4-hydroxyquinoline-3-carboxylic acid
- 7-chloro-3-iodo-1H-indazole
Uniqueness
Compared to similar compounds, 7-chloro-3-(cyclopropanecarbonyl)-4-hydroxyquinolin-2(1H)-one is unique due to the presence of the cyclopropanecarbonyl group, which can impart distinct chemical and biological properties. This structural feature may influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H10ClNO3 |
---|---|
Molecular Weight |
263.67 g/mol |
IUPAC Name |
(3E)-7-chloro-3-[cyclopropyl(hydroxy)methylidene]-4aH-quinoline-2,4-dione |
InChI |
InChI=1S/C13H10ClNO3/c14-7-3-4-8-9(5-7)15-13(18)10(12(8)17)11(16)6-1-2-6/h3-6,8,16H,1-2H2/b11-10+ |
InChI Key |
ZXVLPORYSFYBPY-ZHACJKMWSA-N |
Isomeric SMILES |
C1CC1/C(=C\2/C(=O)C3C=CC(=CC3=NC2=O)Cl)/O |
Canonical SMILES |
C1CC1C(=C2C(=O)C3C=CC(=CC3=NC2=O)Cl)O |
Origin of Product |
United States |
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